molecular formula C12H14N4S B5403618 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine

Cat. No. B5403618
M. Wt: 246.33 g/mol
InChI Key: SRSIUZIJKGYFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer. PD0325901 has been extensively studied as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine works by inhibiting the activity of the MAPK pathway, which is frequently dysregulated in cancer. The MAPK pathway is a signaling cascade that is activated by various extracellular stimuli and regulates cell growth, differentiation, and survival. 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine specifically inhibits the activity of the MEK1/2 enzymes, which are upstream regulators of the MAPK pathway. By blocking the activity of MEK1/2, 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can effectively inhibit the MAPK pathway and prevent cancer cell growth.
Biochemical and Physiological Effects:
6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on the MAPK pathway, 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply to support their growth. In animal models of cancer, 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has been shown to inhibit tumor growth and improve survival.

Advantages and Limitations for Lab Experiments

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has several advantages as a tool compound for studying the MAPK pathway and cancer biology. It is a highly specific inhibitor of the MEK1/2 enzymes, which makes it a valuable tool for dissecting the role of the MAPK pathway in various biological processes. 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has also been extensively studied in preclinical models of cancer, which provides a wealth of data on its efficacy and mechanism of action. However, there are also some limitations to the use of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other signaling pathways. Additionally, the synthesis of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine is complex and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for the study of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine and the MAPK pathway in cancer. One area of interest is the development of combination therapies that target multiple signaling pathways simultaneously. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine treatment. Additionally, there is ongoing research into the use of 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine in combination with other therapeutic agents, such as immunotherapy. Finally, there is interest in developing new and improved MEK inhibitors that may have better efficacy and fewer off-target effects than 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine.

Synthesis Methods

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis typically involves the use of organic solvents and requires careful control of reaction conditions to achieve high yields and purity. The exact details of the synthesis method are beyond the scope of this paper, but several publications have described the process in detail.

Scientific Research Applications

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for the treatment of various types of cancer. In vitro studies have shown that 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can inhibit the growth of cancer cells by blocking the MAPK pathway, which is frequently dysregulated in cancer. In vivo studies have also shown that 6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

6-methyl-4-N-(2-methylsulfanylphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-8-7-11(16-12(13)14-8)15-9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSIUZIJKGYFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.